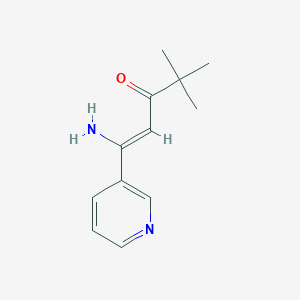

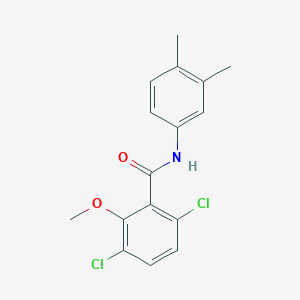

N'-1,3-benzothiazol-2-ylnicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-1,3-benzothiazol-2-ylnicotinohydrazide and related compounds involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in the presence of phosphoryl chloride. Structures are typically confirmed using 1H NMR and Mass spectral data (Rajeeva et al., 2009). Another approach involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in benzene to synthesize novel thiosemicarbazides containing the benzothiazole moiety, showcasing the versatility in synthesis methods (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

Structural characterization is crucial for understanding the interactions and reactivity of this compound derivatives. Crystallographic studies reveal the compound's conformational features, aiding in the analysis of its molecular structure. For instance, the crystal structure of a related derivative was determined to ascertain its conformational features (Yıldırım et al., 2006).

Chemical Reactions and Properties

Reactions involving this compound derivatives are diverse, leading to the synthesis of various biologically active compounds. For example, the reaction with acetylacetone yields specific acetohydrazide derivatives, which serve as intermediates for further chemical transformations (Al-Omran & El-Khair, 2016). These reactions underscore the compound's versatility in synthesizing novel heterocyclic compounds.

Applications De Recherche Scientifique

Antitumor Properties

Benzothiazole derivatives, including the likes of N'-1,3-benzothiazol-2-ylnicotinohydrazide, have been identified for their potent antitumor properties. Studies have detailed the development of benzothiazole prodrugs like Phortress, which entered Phase 1 trials, highlighting their mechanism of action—primarily selective uptake by sensitive cells, followed by induction of cytochrome P450 isoform 1A1, leading to cell death through DNA adduct formation (Bradshaw & Westwell, 2004). Another study synthesized benzothiazolyl carboxyhydrazide derivatives, exhibiting antimicrobial activity, which might indirectly support their utility in cancer research by providing insights into cell cycle regulation and potential anticancer activity (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition capabilities, showcasing the versatility of these compounds beyond biomedical applications. One study highlighted two benzothiazole derivatives that exhibited significant inhibition efficiencies against steel corrosion, demonstrating their potential as corrosion inhibitors. These inhibitors work through adsorption onto surfaces, which could provide a dual function for benzothiazoles in both industrial and scientific research settings (Hu et al., 2016).

Apoptosis Induction

Specific N-1,3-benzothiazol-2-ylbenzamide derivatives have been noted for their antiproliferative activity on various cancer cell lines, including liver hepatocellular carcinoma and breast cancer cell lines. The proapoptotic effects of these compounds, particularly towards breast cancer cell lines, underscore their potential in cancer therapeutics as novel apoptosis inducers, highlighting a key area of interest for further research into benzothiazole derivatives (Corbo et al., 2016).

Orientations Futures

The future directions for “N’-1,3-benzothiazol-2-ylnicotinohydrazide” and other benzothiazole derivatives include further exploration of their biological activities and potential applications in medicine . There is also interest in developing more efficient and environmentally friendly synthetic methods for these compounds .

Propriétés

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDXMJFPWLNVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)